molecular formula C9H9BrO4 B2419820 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid

2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid

Cat. No.: B2419820
M. Wt: 261.07 g/mol
InChI Key: QMNTWAAGYOSTJK-UHFFFAOYSA-N
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Description

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid is an organic compound that features a bromine atom, a hydroxymethyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with chloroacetic acid under basic conditions. The phenolate anion, formed by deprotonation of the phenol, undergoes nucleophilic substitution with chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: 2-(4-bromo-2-(carboxymethyl)phenoxy)acetic acid.

    Reduction: 2-(4-hydroxy-2-(hydroxymethyl)phenoxy)acetic acid.

    Substitution: 2-(4-azido-2-(hydroxymethyl)phenoxy)acetic acid or 2-(4-thio-2-(hydroxymethyl)phenoxy)acetic acid.

Scientific Research Applications

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution reactions.

    Biology: Potential applications in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxymethyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain substitution reactions.

    4-bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the acetic acid moiety, limiting its applications in organic synthesis.

    2-(4-chloro-2-(hydroxymethyl)phenoxy)acetic acid: Similar structure with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

Uniqueness

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group, which provide distinct reactivity and potential for various applications in synthesis and research.

Properties

IUPAC Name

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNTWAAGYOSTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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